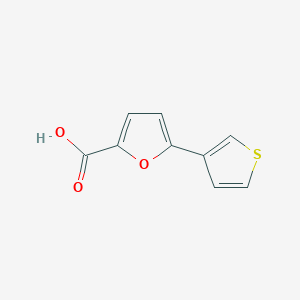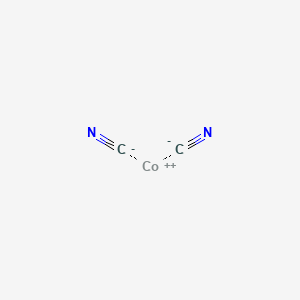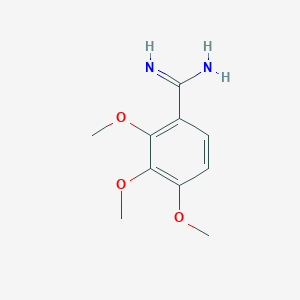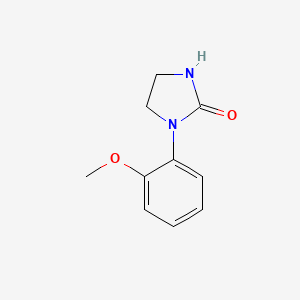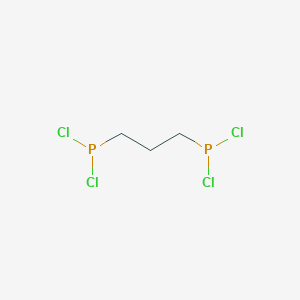
1,3-Bis(dichlorophosphino)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-Bis(dichlorophosphino)propane” is an organophosphorus compound. It belongs to the category of chlorophosphines . It is used as a bidentate ligand in coordination chemistry .
Synthesis Analysis
The synthesis of “1,3-Bis(dichlorophosphino)propane” can be achieved through various methods. One popular method involves the reaction of lithium diphenylphosphide and 1,3-dichloropropane . Another approach involves metal-halogen exchange and then metathesis . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines has also been found to be a convenient synthetic route .
Molecular Structure Analysis
The molecular structure of “1,3-Bis(dichlorophosphino)propane” consists of two phosphino groups linked by a propane backbone . The compound forms a six-membered C3P2M chelate ring with a natural bite angle of 91° .
Chemical Reactions Analysis
“1,3-Bis(dichlorophosphino)propane” is used as a bidentate ligand in coordination chemistry and forms complex dichloro (1,3-bis(diphenylphosphino)propane)nickel by reacting with nickel (II) chloride . This complex is used as a catalyst for Kumada coupling reaction .
Physical And Chemical Properties Analysis
The compound is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .
Safety And Hazards
Orientations Futures
The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties . The compound is also used as a ligand for palladium (II) catalysts to co-polymerize carbon monoxide and ethylene to give polyketones .
Propriétés
Numéro CAS |
28240-70-2 |
|---|---|
Nom du produit |
1,3-Bis(dichlorophosphino)propane |
Formule moléculaire |
C3H6Cl4P2 |
Poids moléculaire |
245.8 g/mol |
Nom IUPAC |
dichloro(3-dichlorophosphanylpropyl)phosphane |
InChI |
InChI=1S/C3H6Cl4P2/c4-8(5)2-1-3-9(6)7/h1-3H2 |
Clé InChI |
KIUIKWRHWKNTBP-UHFFFAOYSA-N |
SMILES |
C(CP(Cl)Cl)CP(Cl)Cl |
SMILES canonique |
C(CP(Cl)Cl)CP(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



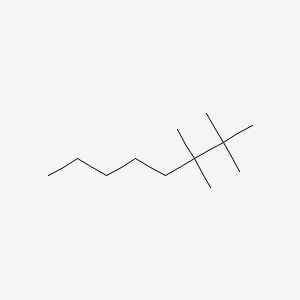
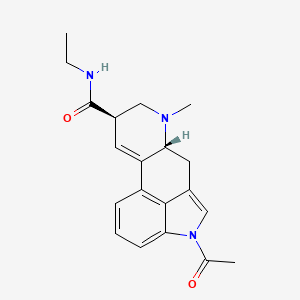
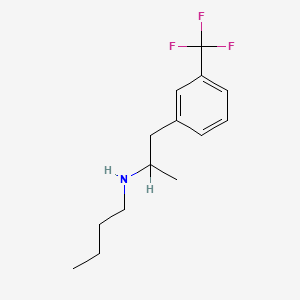
![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)
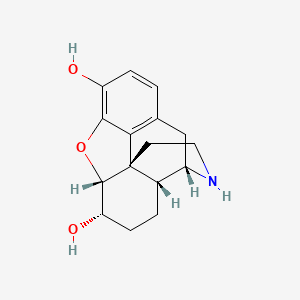
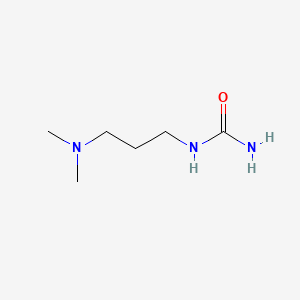
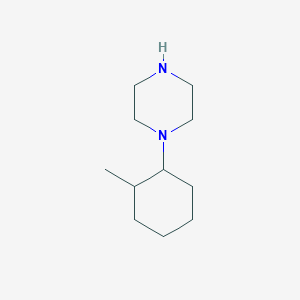
![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1608305.png)
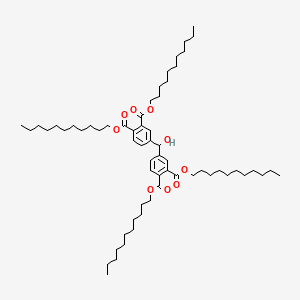
![Silane, trimethyl[(phenylsulfonyl)ethynyl]-](/img/structure/B1608310.png)
